Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family These compounds are known for their significant pharmacological and industrial applications due to their unique structural features, which include nitrogen and sulfur atoms in the heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the benzothiazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
4H-1,4-Benzothiazines: Exhibits a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Uniqueness: Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate stands out due to its specific structural features and the presence of the sodium salt, which can enhance its solubility and bioavailability. Its unique combination of nitrogen and sulfur atoms in the heterocyclic ring contributes to its diverse pharmacological activities .
Eigenschaften
CAS-Nummer |
97699-28-0 |
---|---|
Molekularformel |
C11H12NNaO2S |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
sodium;4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C11H13NO2S.Na/c1-2-12-7-10(11(13)14)15-9-6-4-3-5-8(9)12;/h3-6,10H,2,7H2,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
IWZYVUWLNNIHOE-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1CC(SC2=CC=CC=C21)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.